

Application Notes and Protocols: Cumene as a Versatile Reactant in Fine Chemical Synthesis

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Compound of Interest

Compound Name: Cumene

Cat. No.: B047948

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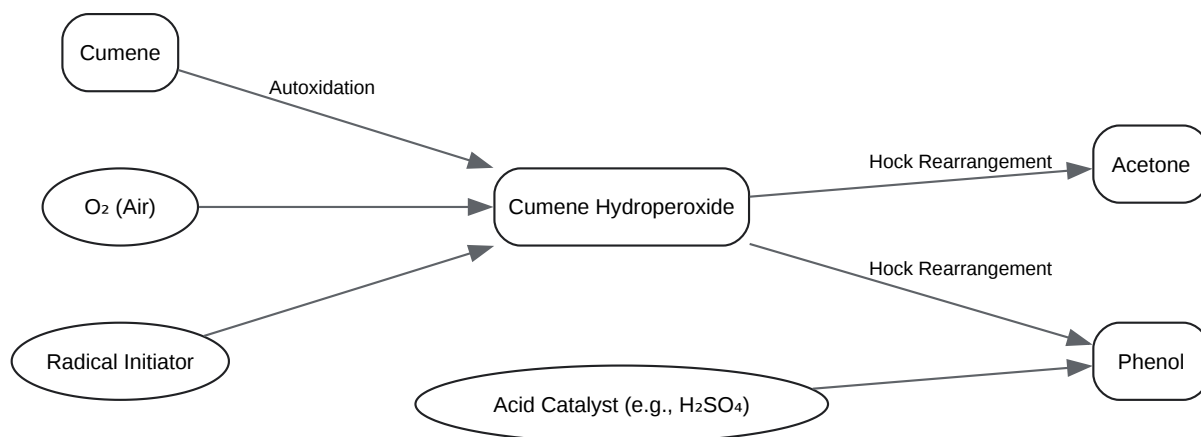
These application notes provide detailed protocols and quantitative data for the synthesis of several key fine chemicals using **cumene** as a primary reactant. The methodologies described are suitable for laboratory-scale preparation and offer insights into the reaction pathways and expected yields.

Synthesis of Phenol and Acetone via the Hock Process

The Hock process, or **cumene**-phenol process, is the dominant industrial method for the production of phenol and acetone. It proceeds through the formation and subsequent acid-catalyzed cleavage of **cumene** hydroperoxide. This process is highly efficient and converts two relatively low-cost starting materials, benzene and propylene (which form **cumene**), into higher-value products.

Reaction Pathway: The Hock Process

The overall process can be visualized as a two-step sequence:



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Caption: Reaction pathway for the synthesis of phenol and acetone from **cumene**.

Experimental Protocols

1.2.1. Step 1: Synthesis of **Cumene** Hydroperoxide

This protocol describes the air oxidation of **cumene** to form **cumene** hydroperoxide.

- Materials:
 - **Cumene**
 - Sodium carbonate (2% aqueous solution)
 - Emulsifier (e.g., sodium palmitate or sodium stearate)
 - Radical initiator (e.g., azo-bis-isobutyronitrile or a small amount of pre-existing **cumene** hydroperoxide solution)
- Procedure:
 - In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine 1 mole of **cumene**, 350 mL of 2% sodium carbonate solution, and 1 g of emulsifier.

- Add a radical initiator (e.g., 0.5 g of azo-bis-isobutyronitrile or 10 mL of a >15% **cumene** hydroperoxide solution).
- Heat the mixture to 85°C in a water bath.
- Pass a vigorous stream of oxygen through the reaction mixture.
- Monitor the reaction progress by taking aliquots hourly and determining the hydroperoxide content. Continue the reaction for 8-10 hours, or until the hydroperoxide concentration no longer increases.
- Work-up and Purification:
 - To a 2 mL aliquot of the reaction mixture, add 2 g of sodium chloride to separate the organic phase.
 - The **cumene** hydroperoxide can be used in the next step, often without extensive purification.

1.2.2. Step 2: Acid-Catalyzed Cleavage of **Cumene** Hydroperoxide

This protocol details the conversion of **cumene** hydroperoxide to phenol and acetone.

- Materials:
 - **Cumene** hydroperoxide solution (from Step 1)
 - Dilute sulfuric acid (e.g., 10-25%)
- Procedure:
 - Carefully add the **cumene** hydroperoxide solution to a reaction vessel.
 - Slowly add dilute sulfuric acid to the solution while stirring. The reaction is highly exothermic.
 - Maintain the reaction temperature between 55-65°C.

- After the reaction is complete, allow the mixture to settle. Two layers will form: an organic layer containing phenol, acetone, and unreacted **cumene**, and an aqueous layer containing the sulfuric acid.
- Work-up and Purification:
 - Separate the organic layer.
 - The products can be purified by distillation. Acetone is the most volatile component and will distill first, followed by unreacted **cumene**. Phenol can then be isolated by vacuum distillation.

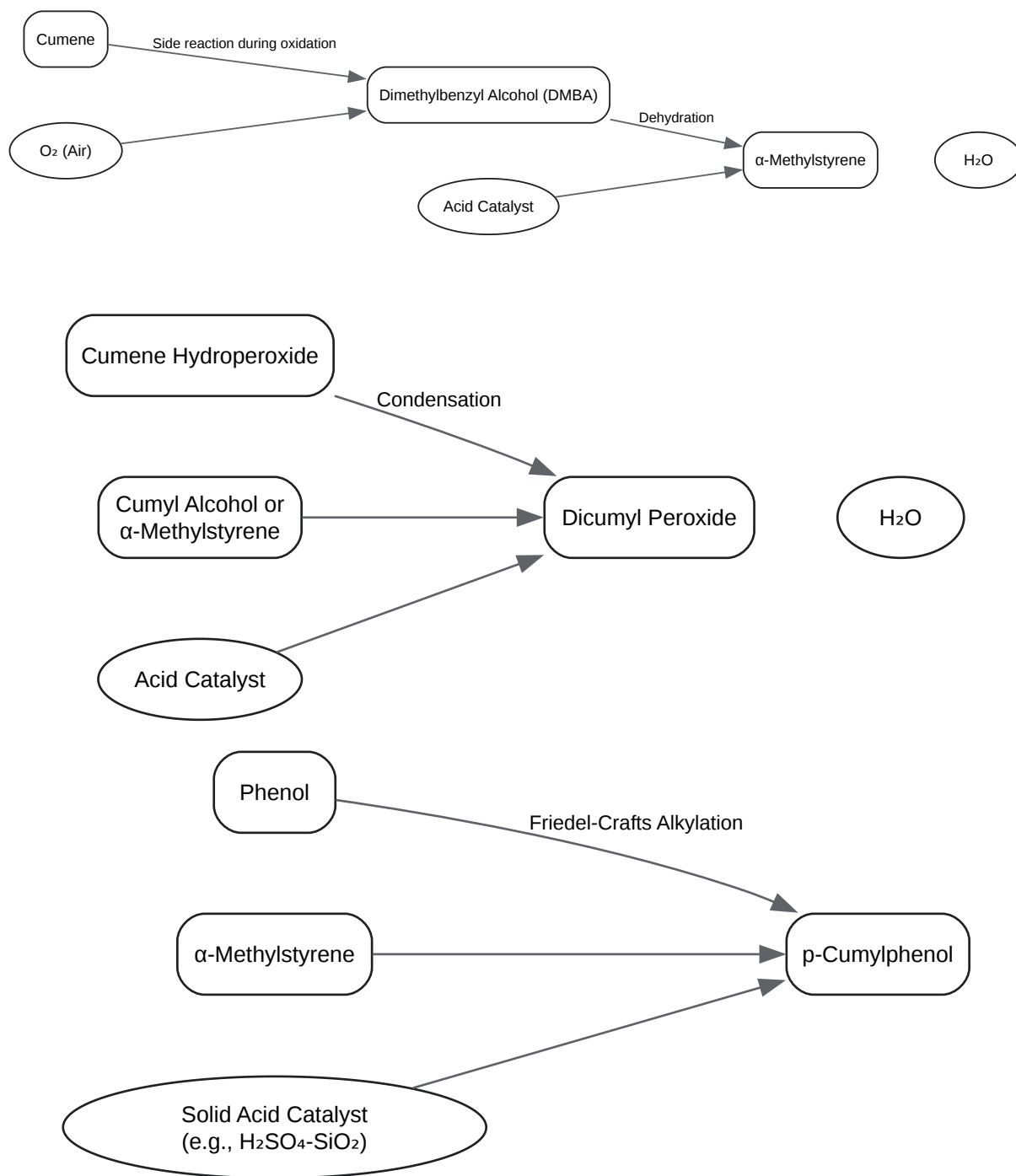
Quantitative Data

Parameter	Value	Reference
Cumene Oxidation		
Temperature	85 - 130°C	
Pressure	1 - 5 atm	
pH	8.5 - 10.5	
Cumene Conversion	20 - 25%	
CHP Cleavage		
Catalyst	Sulfuric Acid	
Temperature	55 - 65°C	
CHP Conversion	>99.5%	
Phenol Selectivity	>99.5%	

Synthesis of α -Methylstyrene

α -Methylstyrene is a valuable monomer and a significant byproduct of the **cumene** process. It is primarily formed from the dehydration of dimethylbenzyl alcohol (DMBA), which is a byproduct of **cumene** oxidation.

Reaction Pathway



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